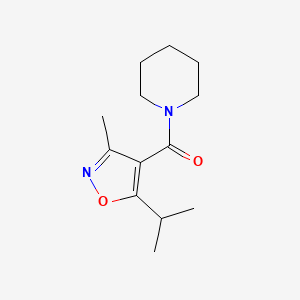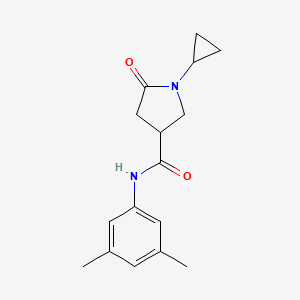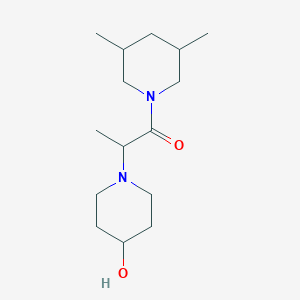
(3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone, also known as MPMP, is a synthetic compound that has shown potential as a research tool in various scientific fields.
Mecanismo De Acción
The exact mechanism of action of (3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone is not fully understood, but it is thought to act as a positive allosteric modulator of the mu-opioid receptor, which is involved in pain perception and regulation. It may also interact with other receptors and neurotransmitters in the brain and spinal cord.
Biochemical and Physiological Effects:
Studies have shown that (3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone can reduce pain and inflammation in animal models, possibly through its interaction with the mu-opioid receptor. It has also been shown to have sedative effects and may affect the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone as a research tool is its potential as a new analgesic and anti-inflammatory medication. It may also be useful in studying the mu-opioid receptor and its role in pain regulation. However, its effects on other receptors and neurotransmitters may complicate its use in certain experiments, and more research is needed to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for research on (3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone, including:
1. Further studies on its mechanism of action and interactions with other receptors and neurotransmitters.
2. Development of new pain medications based on (3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone.
3. Investigation of its potential as a treatment for other conditions, such as anxiety or depression.
4. Exploration of its effects on the cardiovascular system and other physiological processes.
5. Development of new synthetic methods for (3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone and related compounds.
In conclusion, (3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone is a synthetic compound that has shown potential as a research tool in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand its potential as a new analgesic and anti-inflammatory medication and its effects on other physiological processes.
Métodos De Síntesis
(3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone can be synthesized through a multi-step process involving the reaction of piperidine with 3-methyl-2-butanone to form 1-(piperidin-1-yl)-3-methyl-2-butanone, which is then reacted with ethyl oxalyl chloride to produce (3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone.
Aplicaciones Científicas De Investigación
(3-Methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone has been studied for its potential as a research tool in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to exhibit both analgesic and anti-inflammatory effects in animal models, making it a potential candidate for the development of new pain medications.
Propiedades
IUPAC Name |
(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(2)12-11(10(3)14-17-12)13(16)15-7-5-4-6-8-15/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAQOSHJOMLOKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)N2CCCCC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-[(4-Methoxyphenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506315.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine](/img/structure/B7506330.png)

![2-[(4-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506334.png)
![4-[2-(1-Methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B7506339.png)
![1-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7506348.png)
![(2-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7506350.png)
![2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7506361.png)
![2-[(2-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506363.png)


![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methylpropan-1-one](/img/structure/B7506381.png)